Furaneol - 3658-77-3

Furaneol

Catalog Number: EVT-295386
CAS Number: 3658-77-3
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-2,5-dimethyl-3(2H)-furanone, known as Furaneol, is an important aroma compound found naturally in various fruits like strawberries, pineapples, and raspberries, as well as in processed foodstuffs. [, , , ] It is also used as an artificial flavoring agent in various food products. [] It contributes significantly to the aroma profiles of these fruits and products due to its low odor threshold, making it perceptible even at low concentrations. [, ]

Furaneol is known for its characteristic sweet, caramel-like aroma, often described as having a burnt sugar or cotton candy-like note. [, , , , ] It is appreciated for its ability to enhance the overall aroma profile of various foods and beverages, contributing to their sensory appeal. [, ]

Synthesis Analysis
  • From Methylglyoxal: One commercially viable route uses methylglyoxal as a starting material. The process involves a coupling reaction of methylglyoxal to form the intermediate threo-3,4-dihydroxyhexane-2,5-dione, followed by a cyclization reaction to produce Furaneol. [] The yield of Furaneol is significantly influenced by the reaction conditions employed.
  • From L-Rhamnose: Furaneol can also be synthesized from L-rhamnose, a naturally occurring sugar. []
  • From D-Fructose 1,6-diphosphate: Furaneol can be synthesized from D-fructose 1,6-diphosphate (FDP) through a series of enzymatic and chemical reactions. This method utilizes the enzymes aldolase and triosephosphate isomerase, alongside D-lactaldehyde, to form 6-deoxy-D-fructose 1-phosphate. [, ] Subsequent acid-catalyzed hydrolysis releases the free sugar, which can then be converted to Furaneol through acid treatment. Furaneol can also be produced directly from FDP through hydrogenolysis in alkaline media. []
  • From D-Fructose 6-Phosphate: This sugar phosphate has been suggested as a precursor of Furaneol in strawberries based on in vitro studies where its presence in the incubation medium led to a significant increase in Furaneol content. []
Molecular Structure Analysis
  • Maillard Reaction: Furaneol is a significant product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. [, , ] The Maillard reaction plays a critical role in the development of flavors in cooked foods.
  • Strecker Degradation: Furaneol is involved in the Strecker degradation, a chemical reaction that contributes to the formation of aroma compounds. []
  • Reaction with Sulfur-Containing Compounds: Furaneol reacts with sulfur-containing compounds like cysteine, glutathione, and hydrogen sulfide during thermal degradation, leading to the formation of various sulfur-containing flavor compounds. []
  • Reaction with L-cysteine and N-acetyl-L-cysteine: Furaneol reacts with L-cysteine and N-acetyl-L-cysteine, but not with HMF or MF. []
Mechanism of Action

The mechanism of Furaneol's aroma contribution is primarily based on its interaction with olfactory receptors in the nose. [] Its specific molecular structure enables it to bind to these receptors, triggering a signal that is interpreted by the brain as a sweet, caramel-like aroma.

Physical and Chemical Properties Analysis
  • Low Odor Threshold: Furaneol has a very low odor threshold, allowing it to be perceived at extremely low concentrations. [, ] Its odor threshold varies depending on the pH of the solution, being lower in more acidic solutions. []
  • Volatility: Furaneol is a volatile compound, meaning it readily transitions into a gaseous state. [, , ] This volatility allows it to reach the olfactory receptors in the nose, contributing to its aroma perception.
  • Solubility: Furaneol is hydrophilic, exhibiting good solubility in water. [, ] This solubility allows it to be readily released from food matrices, enhancing its aromatic contribution.
  • Partition Coefficients: The partitioning of Furaneol between different phases, like water and oil, is influenced by factors like fat content and pH. [] This partitioning behavior can significantly affect its aroma release and perception in food products.
Applications
  • Food Science and Technology: Furaneol serves as a key aroma compound in various fruits and processed foods. Its presence and concentration are analyzed to understand flavor profiles, monitor ripening processes, and control food quality. [, , , , , , , , ] Furaneol is also used as an artificial flavoring agent to enhance the sensory properties of food products. [, ] Researchers are investigating the use of fat mimetics to adjust Furaneol release in low-fat products to mimic the flavor of full-fat counterparts. []
  • Agricultural Research: The study of Furaneol plays a vital role in understanding the aroma development in fruits like strawberries. Researchers are exploring its biosynthetic pathways, the enzymes involved, and the impact of cultivation practices on its production. [, , , , ] This knowledge is crucial for improving fruit quality and developing new varieties with desirable aroma profiles.
  • Analytical Chemistry: Sensitive and selective analytical methods, such as GC-MS, HPLC, and supercritical fluid chromatography, have been developed to detect and quantify Furaneol in various matrices. [, , , , , ] These methods are essential for quality control in the food industry, authenticity verification, and studying Furaneol's formation mechanisms.
  • Biotechnology: Researchers are investigating the use of aptamers, single-stranded DNA or RNA molecules that specifically bind to target molecules, for sensitive and selective detection of Furaneol. [, ] This approach holds promise for developing biosensors for food quality control and safety.
  • Sensor Development: Furaneol is being explored as a target for developing sensitive and selective sensors. Molecularly imprinted polymers (MIPs), designed with specific binding cavities for Furaneol, are being incorporated into sensors for its detection in food packaging and other applications. [, , ] These sensors offer the potential for real-time monitoring of Furaneol concentration, contributing to quality control and flavor enhancement in various food products.

Safety and Hazards

While Furaneol is generally considered safe for use as a flavoring agent, limited information is available regarding its potential toxicity or long-term effects. [] Further research is needed to comprehensively assess its safety profile.

Furaneol Glucoside

Compound Description: Furaneol glucoside is a glycoside derivative of furaneol, formed by the addition of a glucose molecule to furaneol. It serves as a precursor to furaneol, releasing the aroma compound during processes like alcoholic fermentation and fruit ripening [, , ].

Mesifuran (2,5-dimethyl-4-methoxy-3(2H)-furanone)

Compound Description: Mesifuran, also known as methoxyfuraneol, is a methoxy derivative of furaneol. It possesses a sherry-like aroma []. Its formation is catalyzed by an O-methyltransferase enzyme that uses S-adenosyl methionine (SAM) as a methyl donor [].

Homofuraneol (2(5)-ethyl-5(2)-methyl-4-hydroxy-3(2H)-furanone)

Compound Description: Homofuraneol is a structural analog of furaneol, differing by an ethyl group instead of a methyl group at the 2- or 5- position. Like furaneol, it contributes to the caramel-like aroma of various foods and beverages, including wines [, , ].

Norfuraneol (5-methyl-4-hydroxy-3(2H)-furanone)

Compound Description: Norfuraneol is structurally similar to furaneol, lacking a methyl group at the 2-position. It is found in fresh and processed tomatoes [, ].

Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone)

Compound Description: Sotolon is a furanone derivative known for its intense curry or maple syrup-like aroma. It is found in various foods and beverages, including wines, contributing to their aged and oxidative character [].

4-Methyl-4-sulfanylpentan-2-one (4M4SP)

Compound Description: 4M4SP is a volatile sulfur compound known for its characteristic box tree aroma. It is commonly found in Sauvignon Blanc wines and contributes to their distinctive character [, ].

3-Sulfanylhexan-1-ol (3SH)

Compound Description: 3SH is another volatile sulfur compound, recognized for its grapefruit and passionfruit aroma. Similar to 4M4SP, it is found in Sauvignon Blanc wines and contributes to their thiol-driven aroma profile [, ].

Properties

CAS Number

3658-77-3

Product Name

Furaneol

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N

SMILES

CC1C(=O)C(=C(O1)C)O

Solubility

In water, 0.315 g/mL at 25 °C
Soluble in oil and ethanol
Soluble in oil; Insoluble in water
Soluble (in ethanol)

Synonyms

4-Hydroxy-2,5-dimethyl-3(2H)-furanone; 2,5-Dimethyl-3-hydroxy-4-oxo-_x000B_4,5-dihydrofuran; 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one; 2,5-Dimethyl-4-hydroxy-_x000B_2,3-dihydrofuran-3-one; 4-Hydroxy-2,5-dimethyl-3-oxo-2,3-dihydrofuran; 4-Hydroxy-2,5-dimethyl-2,3

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

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